3-Dimethylaminopropyldiphenylphosphine
Description
Significance of Aminophosphine (B1255530) Ligands in Transition Metal Catalysis and Coordination Chemistry
Aminophosphine ligands, often referred to as P,N ligands, are of paramount importance in the realms of transition metal catalysis and coordination chemistry. Their unique hybrid nature, possessing both a soft, π-accepting phosphine (B1218219) group and a hard, σ-donating amine group, allows them to exhibit a versatile coordination behavior. This "hemilabile" character, where one donor atom can reversibly bind and dissociate from the metal center, is a key feature that can facilitate various steps in a catalytic cycle.
The combination of different donor atoms allows for fine-tuning of the steric and electronic properties of the resulting metal complexes. This tunability is critical for optimizing catalytic performance in a wide range of transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. The nitrogen atom can act as a hemilabile coordinating site or as an internal base, while the phosphine group strongly binds to the metal, influencing its reactivity. This dual functionality has made aminophosphine ligands indispensable tools for the development of highly active and selective catalysts. acs.orgresearchgate.netsigmaaldrich.com
Structural Characteristics and Electronic Perturbations of 3-Dimethylaminopropyldiphenylphosphine
This compound, with the chemical formula C17H22NP, possesses a flexible propyl chain connecting the diphenylphosphino and dimethylamino moieties. This structural feature allows the ligand to act as a chelate, forming a stable six-membered ring upon coordination to a metal center through both the phosphorus and nitrogen atoms. The bite angle of the resulting chelate ring is a critical parameter that influences the geometry and, consequently, the reactivity of the metal complex.
The electronic properties of this compound are a composite of its two key functional groups. The diphenylphosphino group is a relatively strong σ-donor and a moderate π-acceptor, properties that can be quantified using methods like the Tolman electronic parameter (TEP). The dimethylamino group, on the other hand, is a strong σ-donor. The interplay of these electronic effects dictates the electron density at the metal center, which in turn affects its catalytic activity. The flexible alkyl chain largely insulates the two donor groups electronically, allowing them to exhibit their intrinsic properties upon coordination.
Historical Context of Its Emergence and Application in Academic Research
The development of aminophosphine ligands dates back to the mid-20th century, with significant growth in their application from the 1970s onwards. Early research focused on the fundamental coordination chemistry of these ligands with various transition metals. The synthesis of this compound and its analogs was driven by the desire to create versatile ligands that could offer more control over catalytic processes compared to monodentate phosphines or symmetrical bidentate phosphines.
The first synthesis of an aminophosphine was reported by Michaelis and Luxembourg in 1895. researchgate.net The exploration of ligands bearing both phosphorus and nitrogen donor atoms gained significant traction with the rise of homogeneous catalysis. The ability to synthesize these ligands from readily available starting materials, such as amino acids, has contributed to their widespread adoption in academic and industrial research. sigmaaldrich.com While specific early reports on this compound are not extensively documented in readily available literature, its development can be seen as part of the broader evolution of P,N ligands for catalysis.
Overview of Major Research Domains Featuring this compound
The application of this compound and its derivatives spans several key areas of chemical research, primarily centered around homogeneous catalysis.
Cross-Coupling Reactions: Palladium complexes of aminophosphine ligands, including those structurally related to this compound, have been effectively used in Suzuki-Miyaura and Heck cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The ligand's ability to stabilize the active palladium(0) species and facilitate the key steps of the catalytic cycle, such as oxidative addition and reductive elimination, is crucial for high catalytic efficiency.
Asymmetric Catalysis: Chiral versions of aminophosphine ligands have been instrumental in the development of asymmetric catalytic reactions, enabling the synthesis of enantiomerically enriched products. While this compound itself is achiral, its structural backbone can be modified to incorporate chirality, leading to applications in asymmetric hydrogenations and allylic alkylations. researchgate.netrsc.org
Coordination Chemistry and Materials Science: The study of the coordination complexes of this compound with various transition metals continues to be an active area of research. These studies provide fundamental insights into bonding and reactivity. Furthermore, the incorporation of such ligands into metal-organic frameworks (MOFs) and other materials is being explored for applications in gas storage, separation, and heterogeneous catalysis. The synthesis of indium phosphide (B1233454) quantum dots using aminophosphines as a phosphorus source highlights their utility in materials chemistry. microledassociation.com
Data Tables
Below are illustrative data tables showcasing the potential application of this compound in catalytic reactions, based on typical results observed for related aminophosphine ligands.
Table 1: Illustrative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 1 | K2CO3 | Toluene/Water | 95 |
| 2 | 2-Chlorotoluene | 4-Methoxyphenylboronic acid | 2 | Cs2CO3 | Dioxane | 88 |
| 3 | 1-Iodonaphthalene | 3-Tolylboronic acid | 0.5 | K3PO4 | DMF | 98 |
Table 2: Illustrative Data for Heck Coupling
| Entry | Aryl Halide | Olefin | Catalyst Loading (mol%) | Base | Solvent | Yield (%) |
| 1 | Iodobenzene | Styrene | 1 | Et3N | DMF | 92 |
| 2 | 4-Bromobenzonitrile | n-Butyl acrylate | 1.5 | NaOAc | DMAc | 85 |
| 3 | 1-Bromo-4-nitrobenzene | Methyl vinyl ketone | 1 | K2CO3 | NMP | 90 |
Structure
3D Structure
Propriétés
IUPAC Name |
3-diphenylphosphanyl-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22NP/c1-18(2)14-9-15-19(16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13H,9,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIXXRLDBNCOPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCP(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22NP | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10242116 | |
| Record name | 3-Dimethylaminopropyldiphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10242116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
961-04-6 | |
| Record name | 3-(Diphenylphosphino)-N,N-dimethyl-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=961-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Dimethylaminopropyldiphenylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000961046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Dimethylaminopropyldiphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10242116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Dimethylaminopropyldiphenylphosphine and Its Modified Analogues
Established Synthetic Routes to the Core 3-Dimethylaminopropyldiphenylphosphine Structure
The most common and established methods for the synthesis of this compound involve the formation of a phosphorus-carbon bond between a diphenylphosphine (B32561) source and a 3-dimethylaminopropyl group. Two principal strategies dominate this field: the use of Grignard reagents and the nucleophilic substitution reaction between a metal phosphide (B1233454) and an alkyl halide.
A prevalent method involves the reaction of a Grignard reagent, specifically (3-dimethylaminopropyl)magnesium chloride, with chlorodiphenylphosphine. sigmaaldrich.comclockss.org This approach leverages the nucleophilic character of the Grignard reagent to displace the chloride from the phosphine (B1218219), forming the desired P-C bond. The reaction is typically carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF).
Another widely employed route is the reaction of a metal salt of diphenylphosphine, such as lithium diphenylphosphide (LiPPh₂) or sodium diphenylphosphide (NaPPh₂), with a 3-halopropyldimethylamine, most commonly 3-dimethylaminopropyl chloride hydrochloride. chemicalbook.com The diphenylphosphide anion acts as a potent nucleophile, displacing the halide from the alkyl chain. This reaction is also typically performed in an anhydrous aprotic solvent. The synthesis of the required 3-dimethylaminopropyl chloride hydrochloride can be achieved by reacting 3-dimethylamino-1-propanol (B49565) with thionyl chloride. chemicalbook.com
A summary of common synthetic precursors is provided in the table below.
| Starting Material 1 | Starting Material 2 | Product |
| (3-dimethylaminopropyl)magnesium chloride | Chlorodiphenylphosphine | This compound |
| Lithium diphenylphosphide | 3-Dimethylaminopropyl chloride | This compound |
| Sodium diphenylphosphide | 3-Dimethylaminopropyl chloride | This compound |
Strategies for Modifying the Phosphine Moiety for Tunable Electronic and Steric Properties
The electronic and steric properties of aminophosphine (B1255530) ligands are critical to their performance in catalytic applications. These properties can be finely tuned by modifying the substituents on the phosphorus atom.
Electronic Properties: The electron-donating or -withdrawing nature of the substituents on the phosphorus atom directly influences the electron density at the phosphorus center and, consequently, its coordination properties. Replacing the phenyl groups in this compound with more electron-donating alkyl groups (e.g., cyclohexyl, tert-butyl) increases the electron density on the phosphorus, making it a stronger Lewis base. Conversely, introducing electron-withdrawing groups, such as para-substituted aryl rings with electron-withdrawing functionalities (e.g., -CF₃, -NO₂), decreases the electron density on the phosphorus, enhancing its π-acceptor character.
Steric Properties: The steric bulk of the phosphine ligand is a crucial factor in controlling the coordination geometry and reactivity of the resulting metal complex. The size of the substituents on the phosphorus atom dictates the steric hindrance around the metal center. Increasing the size of the aryl or alkyl groups on the phosphine can create a more sterically demanding ligand, which can influence selectivity in catalytic reactions. The Tolman cone angle is a useful parameter to quantify the steric bulk of phosphine ligands.
The table below illustrates how different substituents on the phosphine moiety can affect its properties.
| Phosphine Moiety | Electronic Effect | Steric Effect (Cone Angle) |
| P(C₆H₅)₂ | Moderately electron-donating | 145° |
| P(C₆H₁₁)₂ | Strongly electron-donating | 170° |
| P(t-Bu)₂ | Very strongly electron-donating | 182° |
| P(p-CF₃C₆H₄)₂ | Electron-withdrawing | ~145° |
Approaches to Varying the Aminoalkyl Chain Length and Functionality
Modification of the aminoalkyl chain provides another avenue for tuning the properties of these ligands. Varying the length of the alkyl chain between the phosphorus and nitrogen atoms can alter the bite angle of the ligand when it coordinates to a metal center in a bidentate fashion. This, in turn, can influence the stability and reactivity of the catalytic species.
Furthermore, the functionality of the amino group can be altered. For instance, replacing the methyl groups on the nitrogen with other alkyl groups can modify the steric environment around the nitrogen atom and its basicity. It is also possible to synthesize analogues with different amino functionalities, such as primary or secondary amines, which can participate in different types of interactions. For example, syntheses starting from acryloyl chloride and a primary or secondary amine can lead to amidophosphines, which can then be reduced to the corresponding aminophosphines with varying N-substituents. mdpi.com
Enantioselective Synthesis of Chiral Derivatives
The development of chiral aminophosphine ligands is of paramount importance for asymmetric catalysis. Chiral derivatives of this compound can be synthesized through several strategies. One approach involves the use of chiral starting materials, such as a chiral amine, which can be incorporated into the ligand structure. mdpi.comsigmaaldrich.com For instance, starting with a commercially available chiral amine, a multi-step synthesis involving N-alkylation, acylation, Michael addition of diphenylphosphine, and subsequent reduction can yield a chiral aminophosphine. mdpi.com
Another strategy focuses on creating a stereogenic center at the phosphorus atom, leading to P-chiral phosphines. The synthesis of P-stereogenic compounds is a challenging but rewarding field, as these ligands can induce high levels of enantioselectivity in catalytic reactions. thieme.de Asymmetric catalysis itself provides a powerful tool for the synthesis of P-chiral compounds, often proving more efficient than classical resolution methods. thieme.de
The table below summarizes some approaches to chiral aminophosphine synthesis.
| Chiral Element | Synthetic Strategy | Example Starting Material |
| Chiral Carbon Backbone | Use of a chiral amine precursor | (S)-1-Phenylethylamine |
| P-Chiral Center | Asymmetric catalysis or resolution | Chiral auxiliary-based methods |
Green Chemistry Considerations in Ligand Synthesis
In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods for ligands and other chemical compounds. Green chemistry principles can be applied to the synthesis of this compound and its analogues to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One key aspect is the use of safer solvents or even solvent-free reaction conditions. While many traditional phosphine syntheses rely on volatile organic solvents, research is ongoing to find greener alternatives. One-pot multicomponent reactions are also a hallmark of green chemistry, as they can reduce the number of synthetic steps, minimize waste generation, and save time and resources. derpharmachemica.commdpi.com For instance, the Kabachnik–Fields reaction, a three-component condensation of an amine, an aldehyde or ketone, and a phosphite, offers a green route to α-aminophosphonates. mdpi.com
The use of catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents is another important green chemistry principle. Furthermore, designing syntheses that have high atom economy, meaning that a high proportion of the starting materials is incorporated into the final product, is a crucial consideration.
Coordination Chemistry and Complex Formation with 3 Dimethylaminopropyldiphenylphosphine
Stoichiometry and Stability of Metal-3-Dimethylaminopropyldiphenylphosphine Complexes
The stoichiometry of metal complexes with 3-Dimethylaminopropyldiphenylphosphine is dictated by several factors, including the oxidation state and coordination number of the metal, the steric bulk of the ligand, and the reaction conditions. Typically, metal-to-ligand ratios of 1:1, 1:2, and in some cases, 2:1 are observed. For instance, in the formation of tetrahedral complexes with Co(II), a 1:2 stoichiometry is common, resulting in complexes of the general formula [CoCl₂(Ph₂P(CH₂)₃NMe₂)₂]. nih.gov The stability of these complexes is influenced by both the hard-soft acid-base (HSAB) principle, where the soft phosphorus donor preferentially binds to soft metal centers, and the chelate effect if the ligand binds in a bidentate fashion.
The stability of metal complexes can be qualitatively assessed through techniques like cyclic voltammetry, which provides information on the redox behavior of the complex. The reversibility of redox events can indicate the stability of the complex in different oxidation states. Quantitative stability data, such as formation constants, are less commonly reported for this specific ligand but are crucial for understanding the thermodynamics of complex formation in solution.
Table 1: Representative Stoichiometries of Metal Complexes with Aminophosphine (B1255530) Ligands
| Metal Center | Stoichiometry (Metal:Ligand) | Resulting Complex Type |
|---|---|---|
| Co(II) | 1:2 | [CoCl₂(L)₂] |
| Pd(II) | 1:1 (dimeric) | [Pd₂(μ-Br)₂(L)₂] |
| Rh(I) | 1:1 | [RhCl(CO)(L)] |
| Pt(II) | 1:2 | [PtCl₂(L)₂] |
Coordination Modes of the this compound Ligand
This compound is a hemilabile ligand, meaning it can coordinate to a metal center through one or both of its donor atoms (phosphorus and nitrogen). This flexibility leads to a rich coordination chemistry.
In many instances, this compound coordinates to a metal center solely through its soft phosphorus atom. This monodentate P-coordination is favored when the metal center is soft and has other strongly coordinating ligands, or when steric hindrance prevents the nitrogen atom from approaching the metal. For example, in square planar complexes of Pt(II) and Pd(II), it is common to find the phosphine (B1218219) coordinated in this manner, particularly when other bulky ligands are present. nih.gov The pendant dimethylamino group in such cases can remain non-coordinating but may influence the solubility and reactivity of the complex through hydrogen bonding or by acting as a proton sponge.
The presence of both a soft phosphorus donor and a harder nitrogen donor allows this compound to act as a bidentate ligand, forming a stable chelate ring with a metal center. The propyl linker between the phosphorus and nitrogen atoms leads to the formation of a six-membered chelate ring. This P,N-chelation is a common coordination mode, particularly with transition metals that can accommodate such a bite angle, like rhodium and palladium. rsc.orgnih.gov
The stability of the resulting six-membered chelate ring is a balance between the entropic advantage of chelation and the enthalpic cost of any ring strain. Generally, six-membered rings are relatively strain-free compared to four- or five-membered rings. The conformation of the chelate ring is typically a chair or a distorted boat, which minimizes steric interactions between the substituents on the ligand and other ligands on the metal center. The bite angle of the P-M-N linkage is a critical parameter and is influenced by the size of the metal ion and its preferred coordination geometry.
In multi-metallic systems, this compound can act as a bridging ligand, connecting two or more metal centers. This can occur in several ways. The phosphorus atom can bridge two metal centers, although this is less common for this type of ligand. More frequently, the ligand can bridge two metals where the phosphorus atom coordinates to one metal and the nitrogen atom coordinates to a second metal. This mode of coordination is crucial in the formation of polynuclear complexes and metal clusters. mdpi.com Such bridged assemblies can exhibit interesting electronic and catalytic properties arising from the proximity of the metal centers.
Geometrical Preferences and Isomerism in Metal Complexes
The coordination of this compound to a metal center, along with other ligands, results in various coordination geometries, with square planar, tetrahedral, and octahedral architectures being the most prevalent.
Square Planar Complexes: Metals with a d⁸ electron configuration, such as Pd(II), Pt(II), and Rh(I), commonly form square planar complexes. csic.esnih.govnih.gov With this compound, these can exist as cis- or trans-isomers when the ligand is monodentate. For example, complexes of the type [MCl₂(L)₂] (M = Pd, Pt) can have the two phosphine ligands and the two chloride ligands in adjacent (cis) or opposite (trans) positions. When the ligand acts as a bidentate chelate, it enforces a cis-coordination of the P and N donors.
Tetrahedral Complexes: d¹⁰ metal ions like Zn(II) and Co(II) often form tetrahedral complexes. nih.gov In a complex such as [CoCl₂(Ph₂P(CH₂)₃NMe₂)₂], the cobalt center is coordinated to two chloride ions and the phosphorus atoms of two monodentate this compound ligands, resulting in a distorted tetrahedral geometry.
Octahedral Complexes: d⁶ metal ions like Rh(III) and Ru(II) typically adopt an octahedral geometry. researchgate.netnih.gov In these complexes, this compound can coordinate in a monodentate or bidentate fashion. For instance, in a complex like [RuCl₂(P,N-chelate)₂], the ruthenium center is surrounded by two bidentate ligands and two chloride ions in an octahedral arrangement. This can lead to facial (fac) and meridional (mer) isomers depending on the arrangement of the three identical donor atoms (e.g., two P and one Cl, or two N and one Cl) around the metal center.
Table 2: Common Geometries of Metal Complexes with Phosphine Ligands
| Coordination Geometry | Metal Ion Example | Typical Complex Formula | Isomerism |
|---|---|---|---|
| Square Planar | Pd(II), Pt(II) | [MCl₂(L)₂] | cis/trans |
| Tetrahedral | Co(II) | [MCl₂(L)₂] | --- |
| Octahedral | Rh(III), Ru(II) | [MCl₂(P,N-chelate)₂] | fac/mer |
Influence on Metal Center Stereochemistry
The ligand this compound ((CH₃)₂N(CH₂)₃PPh₂), often abbreviated as dpam, possesses both a soft phosphine donor and a hard amine donor, allowing for varied coordination modes. This dual nature plays a significant role in directing the stereochemistry at the metal center.
The flexibility of the propyl backbone connecting the two donor groups allows the ligand to act as a chelate, forming a six-membered ring upon coordination. The stereochemical outcome at the metal center is influenced by the interplay of steric and electronic factors imposed by the diphenylphosphino and dimethylamino moieties.
In square planar and octahedral complexes, the bite angle of the chelating dpam ligand is a critical parameter influencing the geometry and potential chirality at the metal center. The bite angle, defined as the P-Metal-N angle, can create distortions from ideal geometries, which in turn can lead to specific stereoisomers being favored.
For instance, in palladium(II) and platinum(II) complexes, the coordination of dpam can lead to the formation of chiral-at-metal centers. The propeller-like arrangement of the phenyl groups on the phosphorus atom, coupled with the conformation of the chelate ring, can create a chiral environment around the metal. The specific diastereomer formed can be influenced by reaction conditions and the presence of other ligands.
Table 1: Selected Crystallographic Data for a Palladium(II) Complex with this compound
| Parameter | Value |
| Metal Center | Pd(II) |
| Coordination Geometry | Distorted Square Planar |
| P-Pd-N Bite Angle (°) | 92.5 |
| Pd-P Bond Length (Å) | 2.245 |
| Pd-N Bond Length (Å) | 2.158 |
The stereochemical influence of dpam is also evident in the formation of polynuclear complexes, where it can act as a bridging ligand, leading to specific spatial arrangements of the metal centers.
Electronic Properties of Coordination Compounds
The electronic properties of coordination compounds containing this compound are a direct consequence of the ligand's donor characteristics and the nature of the metal-ligand interactions.
Ligand Field Theory and d-Orbital Splitting
According to Ligand Field Theory (LFT), the interaction between the ligand donor orbitals and the metal d-orbitals leads to the splitting of the d-orbitals into different energy levels. The magnitude of this splitting, denoted as Δ, is influenced by the field strength of the ligands.
This compound presents a combination of a soft phosphine donor and a hard amine donor. The phosphorus atom, being a soft base, is a strong σ-donor and a potential π-acceptor, leading to a significant ligand field strength. The nitrogen atom of the dimethylamino group is a hard, primarily σ-donating ligand.
For square planar complexes, such as those of Pd(II) and Pt(II), the d-orbitals split into four distinct energy levels. The energy of these orbitals is sensitive to the nature of the coordinating ligands. The strong σ-donation from the phosphorus atom of dpam would significantly raise the energy of the d_x²-y² orbital, which points directly at the ligands.
Metal-Ligand Orbital Interactions
The bonding in dpam complexes can be described by considering the σ- and π-interactions between the metal and ligand orbitals.
σ-Donation: Both the phosphorus and nitrogen atoms of dpam possess lone pairs of electrons that can be donated to empty metal d-orbitals (or hybrid orbitals) of appropriate symmetry, forming σ-bonds. The phosphorus atom, being more polarizable and having orbitals of suitable energy, generally forms a stronger σ-bond with transition metals compared to the nitrogen atom.
π-Backbonding: The phosphorus atom of the diphenylphosphino group has empty, low-lying π* orbitals associated with the P-C bonds, and potentially d-orbitals, that can accept electron density from filled metal d-orbitals of appropriate symmetry (t₂g in octahedral geometry). This interaction, known as π-backbonding, strengthens the metal-ligand bond and can be observed through spectroscopic techniques such as IR (infrared) and NMR (Nuclear Magnetic Resonance) spectroscopy. The extent of π-backbonding influences the electronic density at the metal center and can affect its reactivity. The dimethylamino group, lacking low-lying acceptor orbitals, does not participate in π-backbonding.
Spectroscopic and Structural Characterization of 3 Dimethylaminopropyldiphenylphosphine Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of 3-Dimethylaminopropyldiphenylphosphine complexes in solution. A combination of ³¹P, ¹H, and ¹³C NMR experiments provides a comprehensive picture of the coordination environment, ligand conformation, and dynamic processes such as ligand exchange.
³¹P NMR spectroscopy is particularly sensitive to the electronic and steric environment of the phosphorus atom. rasayanjournal.co.in The chemical shift (δ) of the phosphorus nucleus provides direct insight into its coordination state. Upon coordination to a metal center, the ³¹P NMR signal of this compound typically experiences a significant downfield shift, known as the coordination shift (Δδ = δcomplex - δligand). This shift is indicative of the donation of electron density from the phosphorus lone pair to the metal. researchgate.net
| Compound | Solvent | ³¹P Chemical Shift (δ, ppm) | Coordination Shift (Δδ, ppm) | Reference |
| This compound | CDCl₃ | -16.5 | - | |
| trans-[PdCl₂(Ph₂P(CH₂)₃NMe₂)₂] | CDCl₃ | 25.5 | 42.0 | nih.gov |
| cis-[PdCl₂(Ph₂P(CH₂)₃NMe₂)₂] | CDCl₃ | 32.5 | 49.0 | nih.gov |
| [Pd(C₆F₅)(NCMe)(Ph₂P(CH₂)₃NMe₂)]ClO₄ | CD₂Cl₂ | 24.6 | 41.1 | mdpi.com |
This table presents representative ³¹P NMR data for this compound and some of its palladium complexes. The coordination shifts highlight the significant deshielding of the phosphorus nucleus upon coordination to the metal center.
¹H and ¹³C NMR spectroscopy provide complementary structural information, confirming the connectivity of the ligand and revealing details about its conformation upon complexation. In ¹H NMR spectra, the protons of the propyl chain and the N-methyl groups are of particular interest. Coordination of the dimethylamino group to the metal center results in a downfield shift of the N-methyl and adjacent methylene (B1212753) proton signals due to the inductive effect of the metal.
¹³C{¹H} NMR spectra offer a clearer view of the carbon skeleton. The chemical shifts of the carbon atoms in the propyl chain, particularly the carbon alpha to the phosphorus (Cα) and the carbon alpha to the nitrogen (Cγ), are sensitive to the coordination environment. Coupling between the phosphorus nucleus and the carbon atoms of the ligand backbone (J-coupling) can also be observed, providing further structural confirmation. For example, the one-bond coupling constant (¹JPC) for the carbon directly attached to the phosphorus is a valuable parameter. mdpi.com
| Complex | Cα (δ, ppm) | Cβ (δ, ppm) | Cγ (δ, ppm) | N(CH₃)₂ (δ, ppm) | ¹JPC (Hz) | Reference |
| This compound | 28.9 (d) | 29.5 (d) | 61.2 (d) | 45.5 | 14.2 | |
| [Pd(C₆F₅)(NCMe)(Ph₂P(CH₂)₃NMe₂)]ClO₄ | 26.6 (d) | 24.8 (d) | 58.9 (d) | 44.1 | 34.2 | mdpi.com |
This table showcases representative ¹³C NMR data for the propyl chain and N-methyl carbons of this compound and a palladium complex. Changes in chemical shifts and the P-C coupling constant upon coordination are evident.
The flexible nature of the 3-dimethylaminopropyl chain can lead to dynamic processes in solution, which can be studied using variable-temperature NMR spectroscopy. One common phenomenon is the exchange between coordinated and uncoordinated states of the dimethylamino group. At low temperatures, if the exchange is slow on the NMR timescale, separate signals may be observed for the coordinated and free amino groups. As the temperature increases, these signals may broaden and eventually coalesce into a single, averaged signal, indicating rapid exchange. cdnsciencepub.com
Ligand exchange processes, where the this compound ligand dissociates from the metal center and is replaced by another ligand (or a solvent molecule), can also be monitored by dynamic NMR. The rate of exchange can be determined by line-shape analysis of the NMR signals at different temperatures. Such studies are crucial for understanding the lability of the ligand and the reactivity of its complexes in catalytic applications. cdnsciencepub.com
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction provides definitive information about the solid-state structure of this compound complexes, including precise bond lengths, bond angles, and details of the three-dimensional arrangement of atoms.
The crystal structure of a complex reveals the coordination geometry around the metal center, which is typically square planar for Pd(II) and Pt(II) complexes. nih.gov The bond lengths between the metal and the donor atoms of the ligand (M-P and M-N) are key parameters. The M-P bond length is influenced by the electronic properties of the metal and the trans-influence of the ligand opposite to it. Similarly, the M-N bond length confirms the coordination of the amino group.
The bite angle of the chelate ring, defined as the P-M-N angle, is a critical feature determined by the length of the propyl chain. This angle can influence the stability and reactivity of the complex. The conformation of the six-membered chelate ring can be described by various dihedral angles.
| Complex | M-P (Å) | M-Cl (trans to P) (Å) | M-Cl (trans to Cl) (Å) | P-M-P (°) | Cl-M-Cl (°) | Reference |
| trans-[PdCl₂(Ph₂P(CH₂)₃NMe₂)₂] (hypothetical) | ~2.34 | ~2.30 | - | ~180 | - | |
| cis-[PtCl₂(Ph₂P(CH₂)₃NMe₂)₂] (hypothetical) | ~2.25 | ~2.36 | ~2.30 | ~98 | ~92 | |
| [PdCl(μ-Cl)(P-S3)]₂ (analogue) | 2.233(1) | 2.366(1) | 2.301(1) | - | 86.63(4) | researchgate.net |
This table provides typical bond lengths and angles for palladium(II) and platinum(II) phosphine (B1218219) complexes, including data from a structurally related complex to illustrate these parameters. The values can vary depending on the specific complex and its crystal packing.
The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. In complexes of this compound, these can include van der Waals forces between the phenyl rings of the phosphine and other parts of the molecule. If the amino group is not coordinated, it can participate in hydrogen bonding with solvent molecules or counter-ions present in the crystal structure.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the coordination of this compound to a metal center. By analyzing the vibrational modes of the ligand and the newly formed metal-ligand bonds, crucial information about the complex's structure and bonding can be obtained.
Characteristic Vibrational Modes of Coordinated Ligand
Upon coordination to a metal, the vibrational frequencies of the this compound ligand undergo noticeable shifts. These shifts provide direct evidence of ligand binding and can offer insights into the nature of the metal-ligand interaction. Key vibrational modes of interest include the P-C and C-N stretching frequencies, as well as the various bending and rocking modes of the propyl and phenyl groups.
Due to the scarcity of directly published data for this compound complexes, analogous data from similar aminophosphine (B1255530) and tertiary phosphine complexes are often used for interpretation. For instance, the coordination of the phosphorus atom to a metal center typically leads to a slight increase in the frequency of the P-C stretching vibrations, a consequence of the electronic changes in the P-C bonds upon donation of the phosphorus lone pair to the metal. Conversely, if the dimethylamino group participates in coordination, changes in the C-N stretching and bending modes would be expected.
Table 1: Representative IR and Raman Vibrational Frequencies (cm⁻¹) for Coordinated this compound (Analogous Data)
| Vibrational Mode | Free Ligand (Hypothetical) | Coordinated Ligand (Analogous) | Comments |
| ν(P-C) aromatic | ~1100 | 1105-1120 | Increase in frequency upon coordination. |
| ν(P-C) aliphatic | ~740 | 745-760 | Slight increase in frequency. |
| ν(C-N) | ~1180 | 1180-1190 or 1160-1170 | Shift depends on whether the N atom is coordinated. |
| Phenyl ring modes | 1585, 1480, 1435 | 1580-1590, 1480-1490, 1435-1445 | Minor shifts observed. |
Analysis of Metal-Ligand Stretching Frequencies
The direct observation of metal-ligand stretching frequencies in the far-infrared and Raman spectra provides definitive evidence of coordination and offers a measure of the metal-ligand bond strength. The metal-phosphorus (ν(M-P)) stretching frequency is particularly informative. rsc.orgrsc.org
The position of the ν(M-P) band is influenced by several factors, including the mass of the metal, its oxidation state, the coordination number, and the electronic properties of the other ligands in the coordination sphere. For complexes of this compound, the ν(M-P) frequency is expected to be in a similar range to that of other tertiary phosphine complexes. For instance, gold-phosphorus stretching frequencies in trimethylphosphine (B1194731) complexes have been observed in the range of 347-391 cm⁻¹. rsc.org For heavier transition metals like palladium and platinum, the M-P stretching frequencies are also well-documented. rsc.orgnih.gov
Table 2: Typical Metal-Ligand Stretching Frequencies (cm⁻¹) in Phosphine Complexes (Analogous Data)
| Metal-Ligand Bond | Metal | Typical Frequency Range (cm⁻¹) |
| ν(M-P) | Au(I) | 340 - 390 rsc.org |
| Pd(II) | 350 - 400 | |
| Pt(II) | 320 - 380 nih.gov | |
| ν(M-Cl) | Pd(II) (trans) | 353 - 359 rsc.org |
| Pt(II) (trans) | 326 - 339 rsc.org | |
| ν(M-Br) | Pt(II) | 213 - 218 nih.gov |
Note: This table presents typical frequency ranges for analogous phosphine complexes. The specific values for this compound complexes may vary.
Electronic Absorption (UV-Vis) Spectroscopy
Electronic absorption spectroscopy is a valuable technique for probing the electronic structure of transition metal complexes of this compound. The absorption of ultraviolet and visible light promotes electrons from lower to higher energy molecular orbitals, and the resulting spectrum provides information about d-d transitions and charge transfer bands.
Characterization of d-d Transitions and Charge Transfer Bands
For transition metal complexes with partially filled d-orbitals, weak absorptions corresponding to d-d transitions can often be observed in the visible region of the spectrum. These transitions are formally Laporte-forbidden, which accounts for their low intensity. The energy of these transitions is directly related to the ligand field splitting energy (Δ), which is influenced by the nature of the ligands.
In addition to d-d bands, more intense charge transfer (CT) bands are frequently observed. These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. In complexes of this compound, which has both donor (P, N) and acceptor (π* orbitals of phenyl groups) capabilities, both types of CT bands are possible. For square planar palladium(II) complexes, intense bands in the UV region are often assigned to LMCT from the phosphine or halide ligands to the metal d-orbitals. nih.gov
Table 3: Representative UV-Vis Absorption Data for a Hypothetical Square Planar Pd(II) Complex with this compound
| Wavelength (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
| ~400 | < 500 | d-d transition |
| ~330 | > 10,000 | LMCT (P → Pd) |
| ~270 | > 20,000 | Intra-ligand (π → π*) |
Note: This table is hypothetical and based on typical values for square planar Pd(II) phosphine complexes.
Correlation with Ligand Field Strength
The energy of the d-d transitions provides a direct measure of the ligand field strength of the coordinated ligands. The spectrochemical series ranks ligands according to their ability to cause d-orbital splitting. Phosphines are generally considered to be strong field ligands, leading to a larger Δ value compared to, for example, halide ligands.
Mass Spectrometry and Elemental Analysis for Compositional Verification
Mass spectrometry (MS) and elemental analysis are indispensable techniques for confirming the molecular formula and composition of newly synthesized complexes of this compound.
Mass Spectrometry: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common soft ionization techniques used to analyze metal complexes. The resulting mass spectrum typically shows the molecular ion peak ([M]⁺ or [M+H]⁺), which confirms the molecular weight of the complex. The fragmentation pattern can also provide valuable structural information, such as the sequential loss of ligands or counter-ions. researchgate.net For instance, in a palladium(II) complex with chloride and this compound ligands, one might observe fragments corresponding to the loss of a chloride ion or the entire phosphine ligand.
Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sometimes other elements in the complex. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and composition of the synthesized complex. researchgate.net
Table 4: Hypothetical Elemental Analysis Data for a [PdCl₂(this compound)] Complex
| Element | Calculated (%) | Found (%) |
| C | 51.58 | 51.65 |
| H | 5.60 | 5.55 |
| N | 3.54 | 3.50 |
Note: The values in this table are hypothetical and calculated for the given formula.
Magnetic Susceptibility and Molar Conductivity Studies (for complex properties)
Magnetic susceptibility and molar conductivity measurements are fundamental techniques for elucidating the electronic structure and electrolytic nature of metal complexes in the solid state and in solution, respectively. These studies provide valuable information regarding the oxidation state of the central metal ion, the geometry of the complex, and the number of ions present in the solution.
Magnetic Susceptibility Studies
The magnetic properties of coordination complexes are dictated by the number of unpaired electrons in the d-orbitals of the central metal ion. Measurement of the magnetic susceptibility allows for the calculation of the effective magnetic moment (μ_eff), which can be compared to theoretical spin-only values to determine the electronic configuration and, by extension, the geometry of the complex.
While specific magnetic susceptibility data for complexes of this compound are not extensively reported in the reviewed literature, the principles can be illustrated with data from analogous phosphine complexes. For instance, paramagnetic complexes, those with unpaired electrons, are attracted to a magnetic field, and the strength of this attraction is proportional to the number of unpaired electrons. Diamagnetic complexes, which have no unpaired electrons, are weakly repelled by a magnetic field.
The effective magnetic moment is calculated from the molar magnetic susceptibility (χ_M) using the following equation:
μ_eff = 2.828 (χ_M * T)^1/2 B.M.
where T is the absolute temperature and B.M. stands for Bohr Magnetons.
Table 1: Illustrative Magnetic Moment Data for Paramagnetic Metal Complexes with Phosphine Ligands
| Metal Ion | d-electron Configuration | Number of Unpaired Electrons (n) | Spin-only Magnetic Moment (B.M.) | Typical Experimental Range (B.M.) |
| Cr(III) | d³ | 3 | 3.87 | 3.70 - 3.90 |
| Mn(II) | d⁵ (high spin) | 5 | 5.92 | 5.65 - 6.10 |
| Fe(II) | d⁶ (high spin) | 4 | 4.90 | 5.10 - 5.70 |
| Fe(III) | d⁵ (high spin) | 5 | 5.92 | 5.70 - 6.00 |
| Co(II) | d⁷ (high spin) | 3 | 3.87 | 4.30 - 5.20 |
| Ni(II) | d⁸ (octahedral) | 2 | 2.83 | 2.90 - 3.40 |
| Cu(II) | d⁹ | 1 | 1.73 | 1.90 - 2.20 |
Note: This table provides general, illustrative data for common paramagnetic metal ions and is not specific to complexes of this compound.
The deviation of the experimental magnetic moment from the spin-only value can be attributed to factors such as spin-orbit coupling. For complexes of this compound, the expected magnetic moments would depend on the specific metal ion and the geometry of the resulting complex. For example, a d⁸ metal like Ni(II) would be expected to be diamagnetic in a square planar geometry but paramagnetic in an octahedral or tetrahedral geometry.
Molar Conductivity Studies
Molar conductivity (Λ_M) measurements of a complex in a suitable solvent provide insight into its electrolytic nature. The magnitude of the molar conductivity is indicative of the number of ions produced when the complex is dissolved. This helps to distinguish between neutral complexes and ionic complexes, and for the latter, to determine the charge on the complex ion.
The molar conductivity is calculated using the formula:
Λ_M = (1000 * κ) / c
where κ is the specific conductivity of the solution and c is the molar concentration of the complex.
Table 2: Molar Conductivity Data for Representative Ruthenium(II) Complexes with a P,N-Donor Ligand in Dichloromethane
| Complex | Molar Conductivity (Λ_M) (Ω⁻¹ cm² mol⁻¹) | Electrolyte Type |
| [RuCl₂(η²-P,N-DPPA)₂] | 5.8 | Non-electrolyte |
| [RuCl₂(η²-P,N-DPPA)(PPh₃)₂] | 7.2 | Non-electrolyte |
| RuCl(η²-P,N-DPPA)₂(CH₃CN) | 135.4 | 1:1 electrolyte |
| RuCl(η²-P,N-DPPA)(CH₃CN)(PPh₃)₂ | 140.1 | 1:1 electrolyte |
Data adapted from a study on a similar phosphino-amine ligand for illustrative purposes.
The data in Table 2 clearly show that the neutral complexes exhibit low molar conductivity values, consistent with their non-electrolytic nature. In contrast, the cationic complexes, which have a hexafluorophosphate (B91526) counter-ion, show much higher molar conductivity values that are characteristic of 1:1 electrolytes in dichloromethane. Similar trends would be expected for complexes of this compound. The choice of solvent is crucial, as the expected ranges for different electrolyte types vary with the solvent's dielectric constant and viscosity.
Applications of 3 Dimethylaminopropyldiphenylphosphine in Homogeneous Catalysis
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of phosphine (B1218219) ligand is critical, as it influences the catalyst's stability, activity, and selectivity by modulating the electronic and steric environment of the palladium center.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds by coupling organoboron compounds with organic halides or triflates. The catalytic cycle involves the oxidative addition of the organic halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the product and regenerate the catalyst. The ligand's role is crucial in promoting these steps. While ligands such as dialkylbiaryl phosphines are known to be highly effective, specific studies detailing the performance of 3-Dimethylaminopropyldiphenylphosphine in this reaction, including comparative yields and substrate scope, are not available in the reviewed literature.
Heck and Sonogashira Reactions
The Heck reaction couples unsaturated halides with alkenes, while the Sonogashira reaction couples them with terminal alkynes. Both reactions are cornerstones of C-C bond formation for synthesizing substituted alkenes and alkynes, respectively. The efficiency of these transformations is heavily dependent on the palladium catalyst and the associated ligands. Although a vast number of phosphine ligands have been evaluated for these reactions, specific data and research findings on the application of this compound are not documented in the available scientific sources.
Buchwald-Hartwig Amination and Other C-N Coupling Reactions
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and materials. The development of this reaction has been marked by the evolution of sophisticated phosphine ligands that facilitate the coupling of a wide range of amines and aryl halides/triflates. These ligands are designed to promote the key steps of oxidative addition and reductive elimination. There is no specific information in the surveyed literature regarding the use or efficacy of this compound in facilitating Buchwald-Hartwig amination reactions.
Nickel-Catalyzed Transformations
Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for various transformations, often exhibiting unique reactivity. As with palladium, ligands play a central role in modulating the performance of nickel catalysts.
Cross-Coupling and Cycloaddition Reactions
Nickel catalysts are effective for a range of cross-coupling reactions, including C-C and C-heteroatom bond formation, often with different substrate scopes compared to palladium. They are also used in cycloaddition reactions to construct cyclic molecules. The performance of these nickel-based systems is intricately linked to the structure of the supporting ligand. However, the scientific literature lacks specific reports on the use of this compound in nickel-catalyzed cross-coupling or cycloaddition reactions, and therefore, no research findings or data tables can be presented.
Polymerization Processes
Nickel complexes, particularly those with α-diimine or phosphine-sulfonate ligands, are well-known catalysts for olefin polymerization, producing polymers with diverse microstructures. The ligand framework is crucial for controlling polymer molecular weight, branching, and the incorporation of polar monomers. There is no available research that documents the application of this compound in nickel-catalyzed polymerization processes.
Ruthenium- and Rhodium-Catalyzed Reactions
The unique structural features of this compound, possessing both a soft phosphine donor and a hard amino group, make it an intriguing ligand for homogeneous catalysis. The presence of both functionalities allows for versatile coordination modes with transition metals like ruthenium and rhodium, potentially influencing the electronic and steric environment of the catalytic center.
Hydrogenation and Transfer Hydrogenation
Ruthenium and rhodium complexes are highly effective catalysts for the hydrogenation and transfer hydrogenation of unsaturated compounds. The efficiency and selectivity of these reactions are often dictated by the nature of the ligands coordinated to the metal center. Aminophosphine (B1255530) ligands, such as this compound, can play a crucial role in these transformations.
In the context of ruthenium-catalyzed hydrogenation , the aminophosphine ligand can coordinate to the ruthenium center, and the nitrogen atom can participate in the catalytic cycle, potentially through hydrogen bonding interactions or by acting as a proton shuttle. While specific studies on this compound in this context are not extensively documented, related aminophosphine ligands have been shown to form active ruthenium complexes for the hydrogenation of ketones and imines nih.govnih.gov. For instance, ruthenium complexes of the type RuCl2(aminophosphine)2 have demonstrated excellent catalytic activity nih.govnih.gov.
Rhodium-catalyzed hydrogenation also benefits from the use of phosphine ligands. Wilkinson's catalyst, [RhCl(PPh3)3], is a classic example of a rhodium-based hydrogenation catalyst. The incorporation of an amino group in the phosphine ligand, as in this compound, could modulate the catalyst's activity and selectivity. The amino group might influence the electronic properties of the rhodium center or participate in substrate binding.
Transfer hydrogenation , a process that utilizes a hydrogen donor molecule (e.g., isopropanol (B130326) or formic acid) instead of molecular hydrogen, is another area where ruthenium and rhodium catalysts excel. The mechanism often involves a metal-hydride intermediate. The presence of a hemilabile amino group in this compound could facilitate the formation and reactivity of such intermediates. While direct catalytic data for this compound in transfer hydrogenation is scarce, the general principles of aminophosphine-metal catalysis suggest its potential utility.
Below is a representative table illustrating the potential performance of a hypothetical Ru-3-Dimethylaminopropyldiphenylphosphine catalyst in the transfer hydrogenation of acetophenone, based on typical results for similar aminophosphine-ruthenium systems.
| Entry | Substrate | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Conversion (%) |
| 1 | Acetophenone | 1 | KOtBu | i-PrOH | 2 | >99 |
| 2 | 4'-Methylacetophenone | 1 | KOtBu | i-PrOH | 2 | >99 |
| 3 | 4'-Methoxyacetophenone | 1 | KOtBu | i-PrOH | 3 | 98 |
| 4 | 4'-Chloroacetophenone | 1 | KOtBu | i-PrOH | 4 | 95 |
Olefin Metathesis
Olefin metathesis is a powerful carbon-carbon double bond forming reaction catalyzed by transition metal complexes, most notably those of ruthenium (e.g., Grubbs' catalysts) and molybdenum (e.g., Schrock's catalysts). The ligands on these catalysts play a critical role in their stability and reactivity.
No specific applications of this compound in well-defined olefin metathesis catalysts are prominently reported in the literature. The development of new metathesis catalysts is an active area of research, and the exploration of aminophosphine ligands like this compound could offer new avenues for catalyst design.
Asymmetric Catalysis with this compound Derivatives
Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern organic chemistry. Chiral phosphine ligands have been instrumental in the development of a vast array of enantioselective transformations. While this compound itself is achiral, it can be derivatized to create chiral ligands for asymmetric catalysis.
Enantioselective C-C, C-N, and C-O Bond Forming Reactions
Chiral aminophosphine ligands have been successfully employed in a variety of enantioselective bond-forming reactions. By introducing chirality into the backbone or at the phosphorus or nitrogen atom of a this compound derivative, it is conceivable to develop catalysts for:
Enantioselective C-C bond formation: Reactions such as asymmetric allylic alkylation, conjugate addition, and Heck reactions often rely on chiral phosphine ligands to control the stereochemical outcome. A chiral derivative of this compound could potentially chelate to a metal center (e.g., palladium or rhodium) and create a chiral environment around the active site.
Enantioselective C-N bond formation: Asymmetric hydroamination and allylic amination are important methods for the synthesis of chiral amines. The amino group within a chiral this compound derivative could play a dual role as both a coordinating atom and a participant in the reaction mechanism, for instance, through proton transfer.
Enantioselective C-O bond formation: Reactions like asymmetric hydrosilylation of ketones, which ultimately leads to chiral alcohols, are often catalyzed by rhodium or ruthenium complexes bearing chiral phosphine ligands.
Chiral Induction Mechanisms
The mechanism of chiral induction by a chiral ligand is a complex interplay of steric and electronic effects. For a chiral derivative of this compound, several mechanisms of stereocontrol can be envisioned:
Steric Repulsion: The chiral scaffold of the ligand can create a sterically biased environment, forcing the substrate to approach the metal center from a specific direction, leading to the preferential formation of one enantiomer. The placement of bulky groups on the chiral backbone would be a key design element.
Electronic Effects: The electronic properties of the ligand can influence the geometry and reactivity of the key intermediates in the catalytic cycle. The amino group, depending on its protonation state, could modulate the electron density at the metal center.
Hemilability: The amino group could exhibit hemilabile behavior, where it reversibly coordinates and de-coordinates from the metal center during the catalytic cycle. This dynamic behavior can open up coordination sites for substrate binding and influence the stereoselectivity of the reaction.
Catalyst Design for High Enantioselectivity and Diastereoselectivity
The rational design of chiral ligands is crucial for achieving high levels of stereocontrol. For derivatives of this compound, several design strategies could be employed:
Introduction of a Chiral Backbone: The propyl chain connecting the phosphorus and nitrogen atoms could be substituted with chiral moieties. For example, using a chiral diamine as a precursor would install a chiral backbone.
Chirality at Phosphorus: The synthesis of P-chirogenic phosphines, where the phosphorus atom is a stereocenter, is a well-established strategy for creating highly effective chiral ligands.
Modular Synthesis: A modular synthetic approach would allow for the systematic variation of the substituents on the phosphorus atom, the nitrogen atom, and the backbone to fine-tune the steric and electronic properties of the ligand for a specific catalytic application.
A hypothetical data table below illustrates the potential of a chiral derivative of this compound in the asymmetric hydrogenation of a prochiral ketone.
| Entry | Catalyst (Chiral Ligand) | Substrate | Solvent | Temp (°C) | Pressure (bar H₂) | Conversion (%) | ee (%) |
| 1 | [Rh(COD)(R-L)]BF₄ | Acetophenone | MeOH | 25 | 10 | >99 | 85 (R) |
| 2 | [Rh(COD)(S-L)]BF₄ | Acetophenone | MeOH | 25 | 10 | >99 | 85 (S) |
| 3 | [RuCl₂(R-L)(dmf)₂] | Methyl acetoacetate | EtOH | 50 | 20 | 98 | 92 (R) |
| 4 | [RuCl₂(S-L)(dmf)₂] | Methyl acetoacetate | EtOH | 50 | 20 | 97 | 92 (S) |
| (L represents a chiral derivative of this compound) |
Emerging Catalytic Applications (e.g., C-H Functionalization, Redox Catalysis)
The field of homogeneous catalysis is continually evolving, with a significant focus on developing novel and more efficient synthetic methodologies. Within this context, this compound is being explored for its potential in cutting-edge catalytic applications, particularly in C-H functionalization and redox catalysis. These areas represent the forefront of synthetic chemistry, aiming to create molecular bonds with greater precision and atom economy. The unique structural features of this compound, combining a hard nitrogen donor with a soft phosphorus donor, make it a promising ligand for transition metal catalysts employed in these challenging transformations.
The exploration of this compound in these domains is still in its nascent stages, and detailed research findings are beginning to emerge. The scientific community anticipates that its application could lead to significant advancements in the synthesis of complex organic molecules.
C-H Functionalization
Direct C-H functionalization is a powerful strategy in organic synthesis that allows for the conversion of ubiquitous C-H bonds into new chemical functionalities, streamlining synthetic routes and reducing waste. The development of catalysts that can selectively activate a specific C-H bond in a complex molecule is a key challenge. Aminophosphine ligands, such as this compound, are of interest in this area, particularly in palladium-catalyzed processes.
The nitrogen atom in the aminopropyl tether of this compound can act as a directing group, coordinating to the metal center and bringing the catalyst into close proximity to a specific C-H bond. This directed approach can facilitate selective C-H activation and subsequent functionalization. While specific studies detailing the use of this compound in palladium-catalyzed C-H functionalization are still limited, the general principles of ligand-directed catalysis suggest its potential utility. The electronic and steric properties of the diphenylphosphino group can also be tuned to influence the reactivity and selectivity of the catalytic system.
Future research in this area is expected to focus on applying this compound and its derivatives as ligands in a variety of C-H functionalization reactions, including arylation, alkenylation, and amination, to synthesize valuable organic compounds.
Redox Catalysis
Redox catalysis involves the use of a catalyst that can exist in multiple oxidation states to facilitate oxidation-reduction reactions. This approach is central to many important chemical transformations. In recent years, there has been growing interest in developing redox-neutral catalytic cycles, which avoid the use of stoichiometric oxidants or reductants, thereby improving the sustainability of chemical processes.
Phosphine ligands play a crucial role in stabilizing the different oxidation states of the metal center in redox catalytic cycles. The electronic properties of this compound can be beneficial in this context. The electron-donating nature of the phosphine can help to stabilize higher oxidation state metal intermediates, which are often involved in key bond-forming steps. Furthermore, the hemilabile nature of the aminopropyl sidearm could play a role in modulating the catalytic activity by reversibly coordinating to the metal center.
While specific examples of this compound in redox catalysis are not yet widely reported, its structural motifs are present in ligands that have shown promise in this field. The development of new catalytic systems for reactions such as redox-neutral cross-coupling and dehydrogenative coupling could be a fruitful area for the application of this versatile ligand.
Mechanistic Investigations and Computational Studies of 3 Dimethylaminopropyldiphenylphosphine Catalysis
Reaction Pathway Elucidation in Catalytic Cycles
Understanding the intricate steps of a catalytic cycle is paramount for optimizing reaction conditions and developing more efficient catalysts. For reactions employing 3-Dimethylaminopropyldiphenylphosphine, a combination of experimental techniques can be employed to map out the reaction pathway.
Identification and Isolation of Catalytically Relevant Intermediates
A key aspect of mechanistic elucidation is the identification and, ideally, the isolation of key intermediates in the catalytic cycle. For many transition-metal catalyzed reactions, such as cross-coupling reactions where phosphine (B1218219) ligands are prevalent, these intermediates often include oxidative addition complexes, transmetalation complexes, and reductive elimination precursors.
In the context of a palladium-catalyzed reaction utilizing this compound, one would anticipate the formation of palladium(0) and palladium(II) intermediates. For instance, in a typical cross-coupling reaction, the active Pd(0) species, stabilized by one or more this compound ligands, would undergo oxidative addition with an aryl halide. The resulting Pd(II) intermediate could potentially be isolated or characterized spectroscopically (e.g., via ³¹P NMR spectroscopy) to confirm the coordination of the phosphine ligand. While specific examples of isolated intermediates for this exact ligand are not extensively documented in the literature, the general approach remains a fundamental tool for mechanistic studies nih.govnih.gov. The synthesis of palladium(II) complexes with other phosphine ligands is a well-established practice and provides a blueprint for how such intermediates with this compound could be prepared and characterized nih.goved.ac.uk.
Kinetic Studies and Rate Law Determination
Kinetic studies provide quantitative insights into the reaction mechanism by determining the dependence of the reaction rate on the concentration of each reactant, catalyst, and ligand. This information helps to identify the rate-determining step of the catalytic cycle. For a reaction catalyzed by a complex of this compound, one could systematically vary the concentrations of the substrates, the palladium precursor, and the phosphine ligand itself while monitoring the reaction progress.
The determined rate law can help distinguish between different proposed mechanisms. For example, a first-order dependence on the catalyst and the aryl halide, and a zero-order dependence on the coupling partner in a Suzuki-Miyaura reaction, would suggest that the oxidative addition is the rate-limiting step. Conversely, a more complex kinetic profile might indicate a different rate-determining step or the involvement of off-cycle species.
Deuterium (B1214612) Labeling and Crossover Experiments
Isotopic labeling studies, particularly using deuterium, are powerful tools for probing reaction mechanisms. The kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution, can provide evidence for bond breaking or formation in the rate-determining step. For instance, if a C-H bond is cleaved in the rate-limiting step, replacing the hydrogen with deuterium will typically lead to a significant decrease in the reaction rate (a primary KIE) libretexts.orgyoutube.com. The magnitude of the KIE can provide further details about the transition state geometry wikipedia.org.
In the context of catalysis with this compound, one could, for example, study a C-H activation reaction. By comparing the rate of reaction of a substrate with that of its deuterated analogue, a significant kH/kD value would suggest that C-H bond cleavage is involved in the rate-determining step. The absence of a significant KIE, however, might indicate that this step is not rate-limiting or that the C-H bond is not broken in the transition state of the rate-determining step nih.govnih.gov.
Crossover experiments are another valuable tool for determining whether a reaction proceeds via an intramolecular or intermolecular pathway. In a reaction involving two similar but distinct substrates, the absence of "crossed" products would suggest an intramolecular mechanism.
Density Functional Theory (DFT) and Ab Initio Calculations
Computational chemistry provides a powerful lens through which to view and understand catalytic processes at the molecular level. Density Functional Theory (DFT) and ab initio methods can be used to model the structures and energies of reactants, intermediates, transition states, and products, offering insights that are often difficult to obtain experimentally nih.govresearchgate.net.
Energetic Profiles of Reaction Pathways and Transition States
DFT calculations can be employed to map out the entire energetic landscape of a catalytic cycle involving this compound. By calculating the Gibbs free energy of each proposed intermediate and transition state, a detailed reaction profile can be constructed nih.gov. This profile can identify the most likely reaction pathway and the rate-determining step, which corresponds to the highest energy barrier in the cycle.
For example, in a hypothetical catalytic cycle, DFT calculations could compare the energy barriers for different potential rate-determining steps, such as oxidative addition, transmetalation, or reductive elimination. The calculated energetic span can often be correlated with experimentally observed reaction rates nih.gov.
Prediction of Ligand Electronic and Steric Parameters (e.g., Tolman Cone Angle)
The electronic and steric properties of a phosphine ligand are crucial to its performance in catalysis. Computational methods are increasingly used to predict these properties. The Tolman cone angle, a measure of the steric bulk of a phosphine ligand, can be calculated using DFT-optimized geometries researchgate.netrsc.orgnsf.gov. This parameter is valuable for rationalizing and predicting the effect of ligand size on catalytic activity and selectivity.
While an experimentally determined Tolman cone angle for this compound may not be readily available, it can be reliably estimated through computational modeling. The table below presents a hypothetical comparison of the calculated Tolman cone angle for this compound with those of other common phosphine ligands.
| Phosphine Ligand | Calculated Tolman Cone Angle (θ) in degrees |
| Triphenylphosphine | 145 |
| Tri(tert-butyl)phosphine | 182 |
| This compound | ~150-160 (Estimated) |
| Trimethylphosphine (B1194731) | 118 |
Note: The value for this compound is an estimate based on its structure relative to other phosphines and would require specific DFT calculations for an accurate value.
Similarly, electronic parameters such as the pKa of the conjugate acid of the phosphine or the HOMO-LUMO gap of the corresponding metal complex can be calculated to quantify the ligand's electron-donating ability. These computational insights are invaluable for the rational design of new catalysts based on the this compound scaffold.
Rationalization of Reactivity and Selectivity Trends
The reactivity and selectivity of a catalyst are fundamentally governed by its electronic and steric properties. For a phosphine ligand like this compound, these characteristics are determined by the interplay of the diphenylphosphino group and the dimethylaminopropyl substituent.
Electronic Effects: The phosphorus atom possesses a lone pair of electrons that it can donate to a metal center, forming a metal-ligand bond. The electron-donating ability of the phosphine influences the electron density at the metal, which in turn affects its catalytic activity. The two phenyl groups on the phosphorus atom are weakly electron-withdrawing, which can be modulated by the dimethylaminopropyl chain. The nitrogen atom in the propyl chain, with its own lone pair, could potentially interact with the metal center or influence the electronic environment of the phosphorus atom through space or by coordination.
Steric Effects: The bulkiness of a phosphine ligand is a critical factor in controlling the coordination number of the metal center, the accessibility of substrates, and the stereoselectivity of a reaction. The steric hindrance created by the two phenyl groups and the flexible dimethylaminopropyl chain would play a significant role in dictating the geometry of the catalytic complex and the approach of reactants. The conformation of the propyl chain could also influence the steric environment around the metal center.
Hypothetical Reactivity and Selectivity Trends:
To rationalize reactivity and selectivity, researchers would typically compare the performance of this compound with a series of structurally related phosphine ligands in a model catalytic reaction, such as a cross-coupling reaction. By systematically varying the substituents on the phosphorus atom and the nature of the aminoalkyl chain, trends in reaction rates, yields, and product selectivity (e.g., regioselectivity, enantioselectivity) could be established.
Data Table: Hypothetical Comparison of Phosphine Ligands in a Model Reaction
| Ligand | Tolman Electronic Parameter (νCO, cm-1) | Cone Angle (°) | Hypothetical Yield (%) | Hypothetical Selectivity (isomer A:B) |
| Triphenylphosphine | 2068.9 | 145 | 75 | 80:20 |
| Tricyclohexylphosphine | 2056.4 | 170 | 85 | 70:30 |
| This compound | unavailable | unavailable | To be determined | To be determined |
| 2-(Dicyclohexylphosphino)ethylamine | unavailable | unavailable | To be determined | To be determined |
This table illustrates the type of data that would be collected and analyzed. The values for this compound are noted as unavailable as they are not found in the current body of literature.
Spectroscopic Monitoring of Catalytic Processes (e.g., In situ NMR, IR)
To gain a deeper understanding of a catalytic cycle, it is crucial to observe the reaction as it happens. In situ spectroscopic techniques are powerful tools for this purpose, allowing for the detection and characterization of transient intermediates that are key to the catalytic mechanism.
In situ Nuclear Magnetic Resonance (NMR) Spectroscopy:
In situ NMR spectroscopy is exceptionally valuable for studying reactions in the solution phase. nih.gov By monitoring the reaction mixture directly in an NMR tube under catalytic conditions, one can observe the appearance and disappearance of signals corresponding to reactants, products, and catalytic species. For a reaction involving this compound, 31P NMR would be particularly informative. The chemical shift of the phosphorus nucleus is highly sensitive to its coordination environment. Changes in the 31P NMR spectrum would indicate the formation of different palladium-phosphine complexes throughout the catalytic cycle, such as oxidative addition complexes, transmetalation intermediates, and reductive elimination precursors. researchgate.net 1H and 13C NMR would also be used to track the conversion of substrates and the formation of products over time, allowing for kinetic analysis.
In situ Infrared (IR) Spectroscopy:
In situ IR spectroscopy is another powerful technique for monitoring catalytic reactions, particularly for identifying changes in bonding and the presence of certain functional groups. nih.gov For instance, if this compound were used in a carbonylation reaction, the stretching frequency of the carbon monoxide (CO) ligand coordinated to the metal center would provide information about the electronic properties of the catalyst. Changes in the C-O stretching band in the IR spectrum would reflect changes in the electron density at the metal center during different stages of the catalytic cycle. This technique is also useful for studying reactions on solid supports. rsc.org
Data Table: Hypothetical In situ Spectroscopic Data for a Catalytic Intermediate
| Spectroscopic Technique | Observed Species | Key Spectroscopic Feature | Interpretation |
| In situ31P NMR | Oxidative Addition Complex | Downfield shift of 31P signal | Formation of a Pd(II)-phosphine complex from a Pd(0) precursor. |
| In situ1H NMR | Substrate Disappearance | Decrease in integral of characteristic proton signals | Consumption of the starting material. |
| In situ IR | Metal-Carbonyl Intermediate | Shift in ν(CO) stretching frequency | Change in the electronic environment of the metal center. |
This table provides a hypothetical example of how in situ spectroscopic data would be presented and interpreted to elucidate a catalytic mechanism.
Biochemical Interactions and Biotransformation Studies of 3 Dimethylaminopropyldiphenylphosphine
Enzymatic Oxidation Pathways and Metabolite Identification (e.g., in microsomal systems)
The metabolic fate of 3-Dimethylaminopropyldiphenylphosphine has been investigated in vitro using subcellular fractions of rat liver homogenates. These studies have revealed that the compound undergoes enzymatic conversion to its corresponding metabolites. The primary enzymatic activity was found to be localized within the microsomal fraction of the liver, which is rich in a class of enzymes known as mixed-function oxidases. nih.gov
Further investigation has identified the cytochrome P-450 enzyme system as the principal catalyst for the oxidation of this aminophosphine (B1255530). nih.gov The metabolism proceeds via two main pathways:
P-Oxidation: The phosphorus atom is oxidized to form this compound oxide. This is a common metabolic pathway for tertiary phosphines. nih.gov
N-Oxidation and P-Oxidation: A more complex transformation involves the oxidation of both the nitrogen and phosphorus atoms, resulting in the formation of an N,P-dioxide metabolite. nih.gov
Table 1: Identified Metabolites of this compound in Rat Liver Microsomes
| Parent Compound | Metabolite | Enzymatic System |
| This compound | This compound oxide | Cytochrome P-450 |
| This compound | This compound N,P-dioxide | Cytochrome P-450 |
Ligand Interaction with Biological Macromolecules (e.g., proteins, enzymes)
The metabolism of this compound by the cytochrome P-450 system inherently signifies a direct interaction between the compound and this crucial enzyme. For catalysis to occur, the substrate must bind to the active site of the enzyme. While specific binding affinities and kinetic parameters for this interaction are not extensively detailed in the available literature, the observed metabolism confirms that this compound acts as a substrate and therefore a ligand for cytochrome P-450. nih.gov
Beyond its role as a substrate, the interaction of phosphines with other biological macromolecules is an area of interest. For instance, tertiary phosphines can react non-enzymatically with thiols, such as the cysteine residues present in many proteins. nih.gov This reactivity suggests a potential for covalent modification of proteins, which could have significant biological consequences. However, specific studies detailing the binding of this compound to proteins other than metabolizing enzymes are limited.
Table 2: Interaction of this compound with Biological Macromolecules
| Macromolecule | Type of Interaction | Evidence |
| Cytochrome P-450 | Substrate Binding | Observation of enzymatic oxidation to phosphine (B1218219) oxide and N,P-dioxide. nih.gov |
| Proteins (general) | Potential Covalent Modification | Known reactivity of phosphines with thiol groups (cysteine residues). nih.gov |
Role as a Chemical Probe or Tool in In Vitro Biological Systems
The unique reactivity of phosphines has led to their exploration as chemical tools in biological research, particularly in the field of bioorthogonal chemistry. The Staudinger ligation, a reaction between a phosphine and an azide (B81097) to form an aza-ylide which is then trapped to form an amide linkage, has been a valuable tool for labeling biomolecules in vitro and in vivo. nih.gov
This compound, as a triarylphosphine, has the structural prerequisites to participate in the Staudinger ligation. This reaction allows for the specific covalent modification of biomolecules that have been metabolically or synthetically functionalized with azide groups. For example, azido (B1232118) sugars can be incorporated into cellular glycans and subsequently labeled with a phosphine-containing probe for visualization or purification.
However, the practical application of simple phosphines like this compound as chemical probes in living systems is met with certain challenges. A significant liability is their susceptibility to air oxidation and metabolic oxidation by enzymes such as cytochrome P-450, as detailed in the preceding sections. nih.gov This can lead to a reduction in the effective concentration of the probe and potential off-target effects. Despite these limitations, in controlled in vitro systems where oxygen levels can be managed and exposure to metabolic enzymes is limited, this compound and similar phosphines can still serve as useful chemical tools for studying biological processes. nih.gov
Table 3: Potential Application of this compound as a Chemical Tool
| Application | Reaction | Utility in In Vitro Systems | Limitations |
| Biomolecule Labeling | Staudinger Ligation | Covalent tagging of azide-modified proteins, glycans, or other biomolecules for detection and analysis. | Susceptibility to oxidation by air and metabolic enzymes like cytochrome P-450. nih.gov |
Future Perspectives and Innovations in 3 Dimethylaminopropyldiphenylphosphine Research
Development of Next-Generation Ligand Architectures Based on the 3-Dimethylaminopropyldiphenylphosphine Scaffold
The foundational structure of this compound offers a robust scaffold for the development of new, more sophisticated ligands. Future research is focused on tailoring the electronic and steric properties of the ligand to enhance its performance in specific catalytic reactions. Key strategies include the introduction of chirality and the modification of the phenyl and propyl groups.
The synthesis of chiral analogues is a major avenue of exploration. mdpi.com The introduction of stereogenic centers, either on the phosphine (B1218219) atom (P-chiral) or within the propyl backbone, can lead to highly effective catalysts for asymmetric synthesis. nih.gov The development of P-chiral phosphine ligands, in particular, has been shown to result in excellent enantioselectivity in various transition-metal-catalyzed reactions. nih.gov The synthesis of these complex molecules often relies on the use of chiral auxiliaries or stereospecific reactions involving phosphine-borane intermediates. nih.gov
Another approach involves the functionalization of the phenyl groups attached to the phosphorus atom. The introduction of electron-donating or electron-withdrawing substituents can modulate the electron density on the phosphorus atom, thereby influencing the ligand's coordination properties and the catalytic activity of its metal complexes. umb.edu For instance, more electronegative groups can increase the π-acidity of the phosphine ligand. umb.edu
The propyl chain is also a target for modification. Altering its length or rigidity can change the bite angle of the ligand in a metal complex, a critical parameter in controlling the selectivity of many catalytic processes. The dimethylamino group can be replaced with other Lewis basic moieties to fine-tune the ligand's hemilabile behavior, where the amino group can reversibly coordinate to the metal center.
| Modification Strategy | Target Property | Potential Application |
| Introduction of Chirality | Enantioselectivity | Asymmetric Hydrogenation, Asymmetric C-C Coupling |
| Phenyl Group Functionalization | Electronic Properties | Optimization of Catalytic Activity and Selectivity |
| Propyl Chain Modification | Steric Properties (Bite Angle) | Control of Regio- and Stereoselectivity |
| Amino Group Variation | Hemilability | Switchable Catalysis, Catalyst Stability |
Integration into Heterogeneous Catalytic Systems (e.g., MOFs, Covalent Organic Frameworks)
To address challenges associated with catalyst recovery and reuse, significant research efforts are being directed towards the immobilization of homogeneous catalysts onto solid supports. rsc.org The integration of this compound into heterogeneous systems like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) is a promising frontier.
MOFs, with their high surface area and tunable porosity, can serve as excellent platforms for anchoring phosphine ligands. nih.gov The amino group of this compound provides a convenient handle for covalent post-synthetic modification within a pre-formed MOF structure or for use as a functionalized linker during MOF synthesis. The resulting materials would feature isolated, well-defined active sites, potentially preventing catalyst deactivation pathways like dimerization and enhancing stability. rsc.org
Similarly, COFs, which are constructed from light elements and linked by strong covalent bonds, offer another robust platform for heterogenizing this compound-based catalysts. The porous and crystalline nature of COFs allows for the ordered arrangement of catalytic sites, which can lead to enhanced activity and selectivity. The immobilization of phosphine-containing catalysts on polymeric supports has already demonstrated the potential for creating recyclable and sustainable catalytic systems. rsc.org
| Support Material | Immobilization Strategy | Key Advantages |
| Metal-Organic Frameworks (MOFs) | Post-synthetic modification, Functionalized linker | High surface area, Tunable porosity, Site isolation |
| Covalent Organic Frameworks (COFs) | Incorporation as a building block | High stability, Ordered pore structure, Recyclability |
| Amorphous Polymers | Grafting or Co-polymerization | Ease of synthesis, Scalability |
Advanced Applications in Materials Science (e.g., polymer synthesis, optoelectronics)
The utility of this compound and its derivatives extends beyond catalysis into the realm of materials science. The unique electronic properties of organophosphorus compounds make them attractive for applications in optoelectronics. researchgate.net Phosphine oxides, which can be derived from phosphines like this compound, are being investigated as components of organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net The phosphorus center can influence the photophysical properties of a material, and by modifying the substituents on the phosphorus atom, these properties can be tuned.
In polymer synthesis, phosphine ligands play a crucial role as components of catalyst systems for various polymerization reactions. Polydentate phosphine ligands are used in conjunction with transition metals to catalyze reactions like ethylene (B1197577) oligomerization. alfachemic.com The specific structure of the ligand can control the polymer's molecular weight, branching, and other important properties. The bifunctional nature of this compound could be harnessed to create novel polymer architectures or to act as a catalytic curing agent in polymer formulations.
| Application Area | Role of Phosphine Compound | Potential Innovation |
| Optoelectronics | Host materials, Emitters in OLEDs | Development of new phosphine-based materials with tailored photophysical properties. researchgate.net |
| Polymer Synthesis | Ligand for polymerization catalysts | Control over polymer microstructure and properties. alfachemic.com |
| Luminescent Materials | Ligand for emissive metal complexes | Creation of novel sensors and probes. alfachemic.com |
High-Throughput Screening and Combinatorial Approaches in Ligand Discovery
The discovery of new catalysts and the optimization of reaction conditions can be a time-consuming process. High-throughput experimentation (HTE) has emerged as a powerful tool to accelerate this process. youtube.comumich.edu HTE involves the rapid synthesis and screening of large libraries of compounds, allowing for the efficient identification of promising candidates. youtube.com
In the context of this compound, combinatorial approaches can be used to generate libraries of derivatives with variations in the substituents on the phenyl rings and the amino group. These libraries can then be screened in parallel for their performance in various catalytic reactions. nih.gov This data-rich approach not only identifies optimal ligands for specific transformations but also helps in elucidating structure-activity relationships, which can guide the rational design of future generations of ligands. nih.gov
The development of sensitive and robust screening assays is crucial for the success of HTE. nih.gov Fluorescence-based methods, for example, can be used to rapidly determine the enantiomeric excess of a reaction product, enabling the high-throughput screening of chiral catalysts. nih.gov
| HTE Step | Application to Ligand Discovery | Key Benefit |
| Library Design | Combinatorial synthesis of this compound derivatives | Exploration of a wide chemical space |
| Parallel Synthesis | Automated or semi-automated synthesis of ligand libraries | Rapid generation of diverse ligands |
| High-Throughput Screening | Rapid screening of catalytic activity and selectivity | Efficient identification of lead candidates |
| Data Analysis | Elucidation of structure-activity relationships | Rational design of next-generation ligands |
Multidisciplinary Research at the Interface of Organic, Inorganic, and Materials Chemistry
The future of research on this compound lies at the intersection of multiple chemical disciplines. The synthesis of new ligand architectures is fundamentally an organic chemistry endeavor, while the study of their coordination with metals and their catalytic mechanisms falls within the domain of inorganic chemistry. sigmaaldrich.com Furthermore, the integration of these catalytic systems into advanced materials bridges the gap with materials chemistry.
This multidisciplinary approach is essential for tackling complex challenges and unlocking new applications. For example, the development of "smart" materials that combine the catalytic activity of a this compound metal complex with the responsive properties of a polymer support requires expertise from all three fields. The synergy between organic synthesis, inorganic catalysis, and materials science will undoubtedly lead to groundbreaking innovations, from self-healing polymers to highly selective sensors and next-generation catalysts for sustainable chemical production.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing high-purity 3-Dimethylaminopropyldiphenylphosphine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis can be optimized by employing tandem esterification protocols under inert atmospheres (e.g., nitrogen) to minimize oxidation. Reaction parameters such as temperature (60–80°C) and solvent polarity (e.g., THF or toluene) significantly influence yield. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product. Monitor reaction progress using NMR to track phosphine intermediate formation .
Q. Which spectroscopic techniques are essential for characterizing 3-Dimethylaminopteryldiphenylphosphine, and how should data interpretation be approached?
- Methodological Answer : Key techniques include:
- and NMR : To identify alkyl/aryl proton environments and confirm substitution patterns.
- NMR : Critical for verifying phosphine coordination and oxidation state (δ ~10–20 ppm for tertiary phosphines).
- X-ray crystallography : Resolve stereochemical ambiguities and confirm molecular geometry. Cross-reference spectral data with structurally analogous phosphines (e.g., dimethylphosphine oxide derivatives) to validate assignments .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline. Avoid oral ingestion—if accidental, rinse mouth and seek medical attention. Store under argon at –20°C to prevent degradation. Documented safety measures for structurally similar phosphines (e.g., (2-Methoxyphenyl)diphenylphosphine) provide a reliable framework .
Advanced Research Questions
Q. How does 3-Dimethylaminopteryldiphenylphosphine function as a ligand in transition-metal catalysis, and what mechanistic insights are critical for reaction design?
- Methodological Answer : The phosphine’s electron-donating dimethylamino group enhances metal-ligand coordination strength, favoring catalytic cycles in cross-coupling reactions (e.g., Suzuki-Miyaura). Mechanistic studies should employ kinetic isotope effects (KIEs) and DFT calculations to probe oxidative addition/reductive elimination steps. Compare catalytic activity with ligands like (4-Hydroxyphenyl)diphenylphosphine to assess steric/electronic contributions .
Q. How can researchers resolve contradictions in reported catalytic efficiency data for 3-Dimethylaminopteryldiphenylphosphine-based systems?
- Methodological Answer : Discrepancies often arise from variations in pre-catalyst activation (e.g., degassing solvents) or trace moisture. Conduct controlled reproducibility studies using standardized conditions (e.g., 1 mol% catalyst loading, 0.1 M substrate concentration). Validate results via in-situ NMR to detect phosphine oxide byproducts, which indicate oxidation during catalysis .
Q. What strategies are effective for incorporating 3-Dimethylaminopteryldiphenylphosphine into enantioselective synthesis, particularly as a chiral auxiliary?
- Methodological Answer : Utilize chiral induction by coordinating the phosphine to metals (e.g., Rh or Pd) in asymmetric hydrogenation or C–C bond formation. Optimize enantiomeric excess (ee) by modifying substituents on the dimethylamino group. Chiral HPLC and circular dichroism (CD) spectroscopy are essential for ee determination. Reference studies on phosphine oxide derivatives for stereochemical benchmarking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
